2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
Overview
Description
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol, commonly known as CPEP, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. CPEP is a heterocyclic compound containing both a cyclopropane and a pyrazole ring structure. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidative, and anti-microbial properties. In addition, CPEP has been shown to exhibit inhibitory activity against certain enzymes, as well as to modulate certain receptor pathways.
Scientific Research Applications
Anti-Mycobacterial Activity
This compound has been studied for its potential use in treating tuberculosis (TB) . Pyrazolopyrimidines, a class to which this compound belongs, have shown potent inhibition of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis . The design and synthesis of novel analogs of this compound could lead to effective treatments against TB, especially multidrug-resistant strains.
Structure-Activity Relationship (SAR) Studies
The compound’s structure allows for comprehensive SAR studies. These studies help in understanding the relationship between the chemical structure of a compound and its biological activity. This is particularly important in drug discovery and development, where modifications to the molecular structure can enhance efficacy or reduce toxicity .
properties
IUPAC Name |
2-(5-cyclopropyl-3-pyridin-3-ylpyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-7-6-16-13(10-3-4-10)8-12(15-16)11-2-1-5-14-9-11/h1-2,5,8-10,17H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSJHIDVJQYRKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCO)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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